Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with chloro, chloromethyl, and phenyl groups, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes in a one-pot, three-step synthesis . This method is favored for its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents with antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as a building block for the construction of more complex quinoline derivatives.
Material Science: Its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide
- (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids
Uniqueness
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, chloromethyl, and phenyl groups makes it a versatile intermediate for further functionalization and application in various fields.
Properties
CAS No. |
126334-85-8 |
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Molecular Formula |
C19H15Cl2NO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-24-19(23)18-16(11-20)22-15-9-8-13(21)10-14(15)17(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
GJLCBUACDUOGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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